2-(2-methoxyethyl)-2H-indazol-6-amine
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Overview
Description
2-(2-methoxyethyl)-2H-indazol-6-amine is an organic compound that belongs to the class of indazoles Indazoles are bicyclic compounds consisting of a benzene ring fused to a pyrazole ring This compound is characterized by the presence of a methoxyethyl group attached to the nitrogen atom at the second position of the indazole ring and an amine group at the sixth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methoxyethyl)-2H-indazol-6-amine typically involves the following steps:
Formation of the Indazole Ring: The indazole ring can be synthesized through the cyclization of hydrazones with ortho-substituted nitrobenzenes under acidic conditions.
Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via alkylation reactions using 2-methoxyethyl halides in the presence of a base such as potassium carbonate.
Amination: The amine group at the sixth position can be introduced through nucleophilic substitution reactions using appropriate amine precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are selected to maximize yield and minimize waste.
Chemical Reactions Analysis
Types of Reactions
2-(2-methoxyethyl)-2H-indazol-6-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can convert nitro groups to amines or reduce double bonds within the structure.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides, acyl chlorides, and sulfonyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated indazoles, while substitution reactions can produce a variety of functionalized derivatives.
Scientific Research Applications
2-(2-methoxyethyl)-2H-indazol-6-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(2-methoxyethyl)-2H-indazol-6-amine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-methoxyethylamine: A simpler compound with similar functional groups but lacking the indazole ring.
2H-indazol-6-amine: Lacks the methoxyethyl group but shares the indazole core structure.
Uniqueness
2-(2-methoxyethyl)-2H-indazol-6-amine is unique due to the combination of the indazole ring with the methoxyethyl and amine groups. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.
Conclusion
This compound is a compound of significant interest in various scientific fields Its unique structure and properties make it a valuable subject of study for potential applications in chemistry, biology, medicine, and industry
Properties
IUPAC Name |
2-(2-methoxyethyl)indazol-6-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O/c1-14-5-4-13-7-8-2-3-9(11)6-10(8)12-13/h2-3,6-7H,4-5,11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FKOKHDYNRYODRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1C=C2C=CC(=CC2=N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.23 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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